molecular formula C8H9NO3 B3317516 (1S)-1-(4-nitrophenyl)ethan-1-ol CAS No. 96156-72-8

(1S)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B3317516
CAS No.: 96156-72-8
M. Wt: 167.16 g/mol
InChI Key: CRJFHXYELTYDSG-LURJTMIESA-N
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Description

(1S)-1-(4-nitrophenyl)ethan-1-ol: is an organic compound characterized by a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its chirality, with the (1S) configuration indicating the specific spatial arrangement of its atoms. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1S)-1-(4-nitrophenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of (1S)-1-(4-nitrophenyl)ethan-1-one using a palladium or platinum catalyst. This method is preferred for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : (1S)-1-(4-nitrophenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(4-nitrophenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C).

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with Pd/C catalyst, Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: (1S)-1-(4-nitrophenyl)ethan-1-one

    Reduction: (1S)-1-(4-aminophenyl)ethan-1-ol

    Substitution: (1S)-1-(4-nitrophenyl)ethan-1-chloride

Scientific Research Applications

Chemistry: : (1S)-1-(4-nitrophenyl)ethan-1-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology: : In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for investigating stereospecificity in enzymatic processes.

Industry: : this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in the manufacture of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-nitrophenyl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group, which affects the electron density on the phenyl ring and the hydroxyl group. This can alter the compound’s behavior in nucleophilic and electrophilic reactions.

In biological systems, the chiral nature of this compound allows it to interact with enzymes and receptors in a stereospecific manner. The compound’s molecular targets and pathways involved in these interactions are determined by its three-dimensional structure and the specific functional groups present.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-nitrophenyl)ethan-1-ol
  • (1S)-1-(4-aminophenyl)ethan-1-ol
  • (1S)-1-(4-methylphenyl)ethan-1-ol

Comparison

    (1R)-1-(4-nitrophenyl)ethan-1-ol: This enantiomer has the same molecular formula but a different spatial arrangement of atoms. The (1R) configuration can result in different reactivity and interactions compared to the (1S) configuration.

    (1S)-1-(4-aminophenyl)ethan-1-ol: This compound has an amino group instead of a nitro group, which significantly alters its chemical properties and reactivity. The amino group is an electron-donating group, whereas the nitro group is electron-withdrawing.

    (1S)-1-(4-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a nitro group changes the compound’s reactivity and interactions. The methyl group is less electron-withdrawing compared to the nitro group, affecting the compound’s behavior in chemical reactions.

Uniqueness: : (1S)-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties to the molecule. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.

Properties

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (S)-1-(4-nitrophenyl)ethanol to obtain 76 mg of (R)-1-(4-nitrophenyl)ethanol at a yield of 38%. Optical purity was obtained at 54% e.e. HPLC conditions were set at a flow rate of 0.5 ml/min, while GC conditions were set to an oven temperature of 190° C.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (+)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (R)-1-(4-nitrophenyl)ethanol to obtain 90 mg of (S)-1-(4-nitrophenyl)ethanol at a yield of 45%. Optical purity was obtained at 99% e.e.
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Synthesis routes and methods III

Procedure details

Poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene (FIG. 7A) was prepared from poly(4-hydroxystyrene), available from the Maruzen Oil Company, by treatment with trichloromethyl chloroformate and 1-(4-nitrophenyl)ethanol. Specifically, a solution of 4-nitroacetophenone in ethanol was treated with sodium borohydride at about 0° C. for about 4 hours, then quenched by the addition of water. Extraction with ethyl acetate followed by drying and concentration provided crude 1-(4-nitrophenyl)ethanol, which was purified by recrystallization. A solution of 1-(4-nitrophenyl)ethanol in tetrahydrofuran (THF) was added to a solution of excess trichloromethyl chloroformate and triethylamine in THF, stirred at reflux for about 2 hours, filtered to remove the solids, and concentrated under vacuum. The resulting oil was dissolved in THF and added to a solution of poly(4-hydroxystyrene), 4-dimethylaminopyridine, and triethylamine in THF. This mixture was stirred for about 18 hours at about 20° C., filtered, then concentrated. The residue was dissolved in methylene chloride, treated with aqueous sodium bicarbonate solution, and the polymer was precipitated by addition into methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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